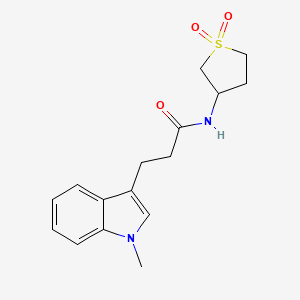

![molecular formula C22H27NO5 B11141606 N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11141606.png)

N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ITF2357 or Givinostat , belongs to the class of furochromones. It’s a synthetic small molecule with potential therapeutic applications. Let’s break it down:

-

Structure: : The compound features a fused furochromone ring system, with an acetamide group attached to one of its chromene rings. The isopropoxypropyl side chain adds complexity to its structure.

-

Biological Context: : ITF2357 has garnered attention due to its anti-inflammatory and immunomodulatory properties. It inhibits histone deacetylases (HDACs), affecting gene expression and cellular processes.

Preparation Methods

Synthetic Routes:

-

Acetylation of Furochromone: : The synthesis typically starts with a furochromone scaffold. Acetylation of the hydroxyl group at position 6 yields the acetamide derivative.

-

Isopropoxypropylation: : The isopropoxypropyl group is introduced via a nucleophilic substitution reaction using isopropyl iodide or isopropyl bromide.

Industrial Production:

Chemical Industry: ITF2357 is produced on a small scale in research laboratories. industrial-scale production remains limited due to its complexity and cost.

Chemical Reactions Analysis

Reactions:

-

Oxidation: : ITF2357 is susceptible to oxidation, especially at the methyl groups. Oxidative conditions can lead to the formation of various oxidation products.

-

Reduction: : Reduction of the carbonyl group in the acetamide moiety may yield the corresponding alcohol.

-

Substitution: : The isopropoxypropyl group can undergo nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Acetylation: Acetic anhydride, pyridine, and heat.

Isopropoxypropylation: Isopropyl iodide or isopropyl bromide, base (e.g., potassium carbonate), and solvent (e.g., DMF).

Major Products:

- The main product is the desired N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide. Side products may include regioisomers and oxidation products.

Scientific Research Applications

-

Inflammation and Autoimmune Diseases: : ITF2357’s HDAC inhibition modulates immune responses, making it a potential candidate for treating inflammatory conditions and autoimmune diseases.

-

Cancer: : Research explores its role in cancer therapy, as HDAC inhibitors can affect tumor growth and metastasis.

-

Neurodegenerative Disorders: : Some studies investigate ITF2357’s impact on neurodegenerative diseases due to its epigenetic effects.

Mechanism of Action

-

HDAC Inhibition: : ITF2357 inhibits HDAC enzymes, leading to increased histone acetylation. This alters gene expression, affecting cell differentiation, apoptosis, and immune responses.

-

Pathways: : It modulates pathways related to inflammation, cell cycle regulation, and immune signaling.

Comparison with Similar Compounds

-

Unique Features: : ITF2357’s furochromone scaffold and isopropoxypropyl side chain distinguish it from other HDAC inhibitors.

-

Similar Compounds

SAHA (Vorinostat): Another HDAC inhibitor used in cancer therapy.

Romidepsin: A cyclic peptide HDAC inhibitor.

Panobinostat: Broad-spectrum HDAC inhibitor.

Properties

Molecular Formula |

C22H27NO5 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-(3-propan-2-yloxypropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |

InChI |

InChI=1S/C22H27NO5/c1-12(2)26-8-6-7-23-21(24)10-18-14(4)17-9-16-13(3)15(5)27-19(16)11-20(17)28-22(18)25/h9,11-12H,6-8,10H2,1-5H3,(H,23,24) |

InChI Key |

YCPBDVLUOXTLDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCOC(C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime](/img/structure/B11141554.png)

![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine](/img/structure/B11141562.png)

![4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11141573.png)

![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide](/img/structure/B11141574.png)

![1-(3,4-Dimethoxyphenyl)-2-({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11141576.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11141583.png)

![4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11141587.png)

![6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11141592.png)

![2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline](/img/structure/B11141599.png)

![2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11141600.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141619.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide](/img/structure/B11141620.png)